molecular formula C10H19N B1266746 Dicyclopentylamine CAS No. 20667-16-7

Dicyclopentylamine

Cat. No. B1266746
CAS RN: 20667-16-7
M. Wt: 153.26 g/mol
InChI Key: FUUUBHCENZGYJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic amines related to dicyclopentylamine often involves innovative approaches to create complex structures efficiently. For instance, a twofold radical functionalization strategy has been employed to synthesize 1,3-disubstituted BCPAs. This method involves generating sulfonamidyl radicals from α-iodoaziridines, which then add to [1.1.1]propellane to yield iodo-BCPAs. These iodo-BCPAs are further functionalized via a silyl-mediated Giese reaction, demonstrating a versatile pathway to an array of aniline-like isosteres (Pickford et al., 2021).

Scientific Research Applications

Cyclodextrin-based polymers, also known as cyclodextrin nanosponges (CD-NS), are a novel class of polymers cross-linked with a three-dimensional network . They can be obtained from cyclodextrins (CD) and pyromellitic dianhydride . Their properties, such as their ability to form an inclusion complex with drugs, can be used in biomedical science, as nanosponges influence stability, toxicity, selectivity, and controlled release .

Most pharmaceutical research use CD-NS for the delivery of drugs in cancer treatment . Application of molecular targeting techniques result in increased selectivity of CD-NS . For example, the addition of disulfide bridges to the polymer structure makes the nanosponge sensitive to the presence of glutathione, as it can reduce such disulfide bonds to thiol moieties . Other delivery applications include dermal transport of pain killers or photosensitizers and delivery of oxygen to heart cells .

This gives rise to the opportunity to transition to medical scaffolds, but more, in modern times, to create an ultrasensitive biosensor, which employs the techniques of surface-modified nanoparticles and molecularly imprinted polymers (MIP) .

  • Rubber and Plastics

    • Dicyclohexylamine is used in the production of antioxidants in rubber and plastics . Antioxidants help to prevent the oxidative degradation of these materials, thereby extending their lifespan.
  • Vulcanization Accelerators for Rubber

    • It is also used as a vulcanization accelerator for rubber . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators.
  • Corrosion Inhibitors

    • Dicyclohexylamine serves as a corrosion inhibitor in steam pipes and boilers . It forms a protective layer on the metal surface, preventing it from being corroded by the surrounding environment.
  • Agrochemicals

    • It is used in the production of agrochemicals . These chemicals include pesticides, fertilizers, and other compounds used in agriculture.
  • Textile Chemicals

    • Dicyclohexylamine is used in the production of textile chemicals . These chemicals are used in various stages of textile production, such as dyeing, printing, and finishing.
  • Flexible Polyurethane Foams

    • It is used as a catalyst in the production of flexible polyurethane foams . These foams are widely used in furniture, bedding, and automotive applications for their excellent comfort and durability properties.
  • Pharmaceuticals

    • Given its amine group, Dicyclopentylamine could potentially be used in the synthesis of pharmaceuticals . Amines are often used in drug design and can interact with biological targets like proteins and enzymes.
  • Organic Synthesis

    • Dicyclopentylamine could be used as a building block in organic synthesis . Its two cyclopentyl groups could potentially be used to introduce steric bulk into a molecule.
  • Material Science

    • It could potentially be used in the production of polymers or other materials . Amines can react with compounds like isocyanates to form polyurethanes, for example.
  • Catalysis

    • Dicyclopentylamine could potentially be used as a ligand in catalysis . Amines can coordinate to metal ions and can be used in catalyst design.
  • Chemical Research

    • It could be used in chemical research, for example in the study of amine chemistry .
  • Chemical Industry

    • Dicyclopentylamine could potentially be used in the chemical industry as a precursor to other chemicals .

Safety And Hazards

While specific safety and hazard information for Dicyclopentylamine was not found in the search results, it’s crucial to handle all chemical compounds with care and follow safety guidelines to prevent potential harm .

properties

IUPAC Name

N-cyclopentylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUUBHCENZGYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289674
Record name Dicyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopentylamine

CAS RN

20667-16-7
Record name Dicyclopentylamine
Source DTP/NCI
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Record name Dicyclopentylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopentylcyclopentanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Doležal, O Machalický, M Pavelek, P Kubec… - Applied Catalysis A …, 2005 - Elsevier
… does not form the undesirable N,N-dicyclopentylamine but undergoes slow hydrolysis, and the … Slight amounts of by-products such as cyclopentanole and N,N-dicyclopentylamine were …
Number of citations: 21 www.sciencedirect.com
D Hashizume, Y Ohashi - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
The 2-cyanoethyl–isonicotinic acid–cobaloxime complex forms host–guest complexes with secondary amines such as dicyclopentylamine and diphenylamine. The 2-cyanoethyl group …
Number of citations: 14 pubs.rsc.org
J Ito, T Miyakawa, H Nishiyama - Journal of Organometallic Chemistry, 2015 - Elsevier
… Complex 1 underwent asymmetric alkylation of dicyclopentylamine with CH 2 Cl 2 to form azametallacycle complex 2. Additionally, the reaction of 1 with triethylamine in CH 2 Cl 2 …
Number of citations: 3 www.sciencedirect.com
TL Chu - Journal of the American Chemical Society, 1953 - ACS Publications
This observation has also been confirmed inthis Laboratory from the color change during the re-action between triphenylboron and sodium. How-ever, the solutions obtained from …
Number of citations: 28 pubs.acs.org
Y Ohashi, Y Ohashi - … State Photoreactions: Direct Observation of Reaction …, 2014 - Springer
… nitrogen N7 of dicyclopentylamine. The hydrogen bonds are formed between the carboxylate anion of isonicotinic acid and the ammonium cation of dicyclopentylamine, through O5⋯…
Number of citations: 0 link.springer.com
FW Bollinger, FN Hayes, S Siegel - Journal of the American …, 1953 - ACS Publications
(2) Merck & Co., Inc., Rahway, New Jersey.(3) FW Bollinger, FN Hayes and S. Siegel, This Journal, 72, 5592 (1950). by methanol or water (formed in the reaction) and (2) a …
Number of citations: 8 pubs.acs.org
VI Stenberg, N Kulevsky, CH Niu - The Journal of Organic …, 1973 - ACS Publications
… This imine was removed from its reaction solution by a 2 Nhc1 wash or hydrogenated to dicyclopentylamine with 10% Pd/C in ethanol. The latter compound was identified in the usual …
Number of citations: 2 pubs.acs.org
HC Cunningham, AR Day - The Journal of Organic Chemistry, 1973 - ACS Publications
… This imine was removed from its reaction solution by a 2 Nhc1 wash or hydrogenated to dicyclopentylamine with 10% Pd/C in ethanol. The latter compound was identified in the usual …
Number of citations: 5 pubs.acs.org
H Nakamura, S Tashiro, T Kamakura - Tetrahedron letters, 2005 - Elsevier
… Dicyclopentylamine 1b and dicyclohexylamine 1c were more effective for the allene transformation, and 4-methoxyphenylallene was obtained in 71% and 67% conversions with 89% …
Number of citations: 25 www.sciencedirect.com
KW Field, P Kovacic, T Herskovitz - The Journal of Organic …, 1970 - ACS Publications
The nature of the reaction between cycloalkanes and trichloramine-aluminum chloride was investigated. Amination of methylcyclopentane afforded 1-amino-l-methylcy clopentane; cis-…
Number of citations: 12 pubs.acs.org

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